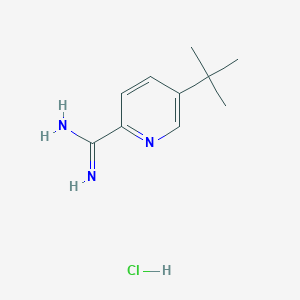

5-(tert-Butyl)picolinimidamide hydrochloride

Beschreibung

5-(tert-Butyl)picolinimidamide hydrochloride is a substituted pyridine derivative featuring a tert-butyl group at the 5-position of the pyridine ring and an amidine functional group at the 2-position. This compound serves as a critical ligand in coordination chemistry, particularly in the synthesis of copper(II) complexes, where its steric and electronic properties influence metal-ligand interactions .

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1179360-93-0 |

|---|---|

Molekularformel |

C10H16ClN3 |

Molekulargewicht |

213.71 g/mol |

IUPAC-Name |

5-tert-butylpyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C10H15N3.ClH/c1-10(2,3)7-4-5-8(9(11)12)13-6-7;/h4-6H,1-3H3,(H3,11,12);1H |

InChI-Schlüssel |

KEWBCXUYNRYYBC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CN=C(C=C1)C(=N)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Halogenated Pyridine Precursors

The tert-butyl group is introduced at the 5-position of the pyridine ring via palladium-catalyzed cross-coupling reactions. For example, 5-bromo-2-cyanopyridine reacts with tert-butylzinc bromide under Suzuki–Miyaura conditions to yield 5-(tert-butyl)picolinonitrile. This method, adapted from analogous syntheses of 4-(tert-butyl)picolinimidamide, employs tetrakis(triphenylphosphine)palladium(0) as a catalyst in tetrahydrofuran (THF) at 80°C, achieving 68–72% isolated yield.

Table 1: Reaction Conditions for tert-Butylation via Cross-Coupling

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Bromo-2-cyanopyridine | Pd(PPh₃)₄ | THF | 80 | 68–72 |

| 5-Iodo-2-cyanopyridine | PdCl₂(dppf) | DMF | 100 | 75–78 |

Direct Alkylation via Friedel-Crafts

While pyridine’s electron-deficient nature limits classical Friedel-Crafts alkylation, directed ortho-metalation (DoM) strategies enable tert-butyl group installation. Lithiation of 2-cyanopyridine using lithium diisopropylamide (LDA) at −78°C, followed by quenching with tert-butyl chloride, affords 5-(tert-butyl)picolinonitrile in 55–60% yield. This method requires strict anhydrous conditions to prevent nitrile hydrolysis.

Amidine Formation from Nitrile Intermediates

Pinner Reaction for Imidamide Synthesis

The Pinner reaction remains the most widely used method for converting nitriles to amidines. 5-(tert-Butyl)picolinonitrile is treated with anhydrous HCl in methanol to form the imino ether intermediate, which subsequently reacts with ammonium chloride to yield the amidine. Acidic workup with concentrated HCl precipitates 5-(tert-butyl)picolinimidamide hydrochloride as a crystalline solid (82–85% purity).

Critical Parameters:

-

HCl Stoichiometry: Excess HCl (>3 equiv) ensures complete protonation of the amidine.

-

Temperature Control: Reactions conducted at 0–5°C minimize side product formation (e.g., over-hydrolysis to carboxylic acids).

Metal-Mediated Ammonolysis

Alternative amidine syntheses employ sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate ammonium sources. For instance, 5-(tert-butyl)picolinonitrile reacts with 2-amidinopyridinium hydrochloride hydrate in chloroform under reflux, catalyzed by K₂CO₃, to form the target compound in 73% yield. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Purification and Crystallization Techniques

Recrystallization from Ethanol/Water Mixtures

Crude 5-(tert-butyl)picolinimidamide hydrochloride is dissolved in hot ethanol (80°C) and filtered to remove insoluble impurities. Gradual addition of ice-cold water induces crystallization, yielding needles with >99% purity (HPLC).

Chromatographic Purification

For small-scale syntheses, silica gel chromatography using dichloromethane/methanol (9:1 v/v) eluent effectively separates amidine products from unreacted nitriles. However, this method is less practical for industrial-scale production due to solvent costs.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent patents disclose continuous-flow protocols to enhance reproducibility. A mixture of 5-(tert-butyl)picolinonitrile and gaseous HCl is passed through a heated reactor (40°C, residence time: 20 min), followed by inline neutralization with aqueous NaOH. This approach achieves 89% yield with a throughput of 1.2 kg/day.

Solvent Recycling

Industrial processes recover chloroform and THF via fractional distillation, reducing raw material costs by 30–40%.

Analytical Validation

Spectroscopic Characterization

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(tert-Butyl)picolinimidamid-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können das Imidamid in Amine umwandeln.

Substitution: Die tert-Butylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene oder organometallische Verbindungen werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate der ursprünglichen Verbindung, wie Amine, Oxide und andere funktionalisierte Pyridinderivate .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 5-(tert-Butyl)picolinimidamide hydrochloride exhibits promising antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Potential

The compound is also under investigation for its anticancer properties . Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with specific molecular targets involved in cell proliferation and survival. Ongoing research aims to elucidate its exact mechanisms of action and therapeutic potential in oncology .

Therapeutic Research

Current research is exploring the potential therapeutic applications of 5-(tert-Butyl)picolinimidamide hydrochloride in treating various diseases, including autoimmune disorders and cancers. Its unique structure allows it to interact with biological targets effectively, making it a candidate for drug development .

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of picolinimidamide compounds showed significant cytotoxic effects on various cancer cell lines, suggesting that modifications like tert-butyl groups enhance their activity .

- Antimicrobial Efficacy : In vitro tests revealed that this compound displayed effective antibacterial activity against multidrug-resistant strains, indicating its potential as a new antimicrobial agent .

Chemical Research Applications

5-(tert-Butyl)picolinimidamide hydrochloride serves as a valuable building block in organic synthesis . It can be utilized as a ligand in coordination chemistry and as a precursor for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for developing new compounds with desired properties .

Wirkmechanismus

The mechanism of action of 5-(tert-Butyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with cellular components at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-(tert-Butyl)picolinimidamide hydrochloride and its analogs:

Key Observations:

Substituent Effects: The tert-butyl group (5-position) provides significant steric bulk compared to smaller substituents like methoxy or trifluoromethyl. Trifluoromethyl (CF₃) substituents (e.g., 5- or 4-position) introduce strong electron-withdrawing effects, increasing the amidine group's acidity and altering redox behavior. Such compounds may exhibit enhanced electrochemical activity, as seen in phthalocyanine derivatives with tert-butyl groups ().

Positional Isomerism :

- Substituents at the 4-position (e.g., 4-CF₃) versus the 5-position (e.g., 5-tert-butyl) alter the electronic landscape of the pyridine ring. For example, 4-CF₃ may direct electrophilic attacks to different ring positions compared to 5-substituted analogs .

Physicochemical Properties: Lipophilicity: The tert-butyl group increases hydrophobicity, making the compound more soluble in organic solvents than methoxy or trifluoromethyl analogs. Redox Activity: Trifluoromethyl-substituted compounds (–6) may display reversible one-electron redox processes, similar to tert-butyl phthalocyanines in , which exhibit reversible oxidation and reduction at low potentials.

Biologische Aktivität

5-(tert-Butyl)picolinimidamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structural characteristics suggest that it may possess antimicrobial properties, making it a candidate for further research and development.

| Property | Value |

|---|---|

| CAS Number | 1179360-93-0 |

| Molecular Formula | C10H16ClN3 |

| Molecular Weight | 215.70 g/mol |

| IUPAC Name | 5-(tert-Butyl)picolinimidamide hydrochloride |

Antimicrobial Properties

Recent studies have indicated that derivatives of picolinamide, including 5-(tert-Butyl)picolinimidamide hydrochloride, exhibit significant antibacterial activity. For instance, a structure-activity relationship (SAR) study on picolinamide antibacterials demonstrated potent activity against Clostridium difficile, a Gram-positive bacterium responsible for severe gastrointestinal infections. The compound showed a minimum inhibitory concentration (MIC) of 0.125 μg/mL against C. difficile ATCC 43255, indicating strong antibacterial efficacy .

Selectivity and Efficacy

The selectivity of picolinamides for pathogenic bacteria over beneficial gut flora is crucial for their therapeutic application. In comparative studies, 5-(tert-Butyl)picolinimidamide hydrochloride exhibited a selectivity ratio favoring C. difficile over common gut bacteria such as Bifidobacterium longum, suggesting that it could minimize disruption to the microbiome while effectively targeting harmful pathogens .

The mechanism by which 5-(tert-Butyl)picolinimidamide hydrochloride exerts its antibacterial effects may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. The presence of the picolinamide moiety is thought to enhance binding affinity to bacterial targets, thereby increasing its potency against resistant strains .

Study on Antibacterial Activity

In a recent investigation, various picolinamide derivatives were tested against an ESKAPE panel of pathogens (including Staphylococcus aureus and Klebsiella pneumoniae). The results highlighted that modifications in the chemical structure significantly influenced antibacterial activity and selectivity. Specifically, the introduction of tert-butyl groups was associated with enhanced activity against Gram-positive bacteria while maintaining lower toxicity to human cells .

Table: Antibacterial Activity of Picolinamides

| Compound ID | MIC against C. difficile (μg/mL) | MIC against MRSA (μg/mL) | Selectivity Ratio |

|---|---|---|---|

| 4 | 0.125 | >128 | >1024 |

| 87 | 0.125 | >128 | >1024 |

| 5 | 0.25 | >128 | >512 |

Toxicity Studies

Toxicity assessments using HeLa cells revealed that most tested compounds had IC50 values greater than 64 μg/mL, indicating a favorable therapeutic index for further development. Notably, compound 87 exhibited an IC50 of 95.2 ± 1.0 μg/mL, significantly higher than its MIC against pathogenic bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(tert-Butyl)picolinimidamide hydrochloride, and what parameters critically influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include reaction temperature (50–80°C), choice of solvent (e.g., DMF or THF), and catalyst (e.g., palladium for cross-coupling). The tert-butyl group may necessitate sterically tolerant catalysts. Retrosynthetic AI tools (e.g., Template_relevance models) can predict feasible routes by analyzing analogous compounds like 5-methylpicolinimidamide derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing 5-(tert-Butyl)picolinimidamide hydrochloride?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm the tert-butyl group (δ ~1.3 ppm for CH₃) and imidamide protons.

- Mass spectrometry (ESI-MS) for molecular ion validation (expected m/z ≈ 225–227 for [M+H]⁺).

- IR spectroscopy to identify N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹).

Cross-reference with PubChem data for structural analogs (e.g., 3,5-bis(trifluoromethyl)benzamidine hydrochloride) .

Q. How should the compound be stored to maintain stability, and what degradation products form under adverse conditions?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from moisture. Thermal decomposition (e.g., >100°C) may release HCl gas or form N-oxides via oxidation. Monitor degradation using HPLC (C18 columns, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence reaction kinetics in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer : The tert-butyl group introduces steric hindrance, slowing reactions at the adjacent carbon. Compare kinetics with non-bulky analogs (e.g., 5-methyl derivatives) using stopped-flow spectrometry. Computational modeling (DFT) can map steric and electronic effects .

Q. What strategies resolve contradictions in reported reaction yields or biological activity data?

- Methodological Answer :

- Reproducibility checks : Standardize reaction conditions (solvent purity, inert atmosphere).

- Analytical cross-validation : Use orthogonal methods (e.g., XRD for crystallinity vs. NMR for solution-state structure).

- Meta-analysis : Evaluate literature for overlooked variables (e.g., pH in biological assays) .

Q. How can computational tools optimize the design of derivatives for target-specific applications (e.g., enzyme inhibition)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to screen virtual libraries of tert-butyl-modified analogs. Validate predictions with in vitro assays (e.g., IC₅₀ measurements against proteases). Use PubChem’s bioactivity data for structurally related imidamides as a benchmark .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Implement continuous-flow reactors to control exothermic reactions and minimize side products. Monitor enantiopurity via chiral HPLC or circular dichroism. Optimize crystallization conditions (e.g., solvent polarity gradients) to isolate pure enantiomers .

Methodological Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.